molecular formula C34H26N4O3 B14360426 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione CAS No. 91662-85-0

2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione

Cat. No.: B14360426
CAS No.: 91662-85-0
M. Wt: 538.6 g/mol
InChI Key: KRMNLIUVMIITMX-UHFFFAOYSA-N
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Description

2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with hydroxyl and diphenylhydrazinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloronaphthalene-1,4-dione with 2,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.

Major Products

The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione stands out due to its unique naphthalene core and the presence of both hydroxyl and diphenylhydrazinyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

91662-85-0

Molecular Formula

C34H26N4O3

Molecular Weight

538.6 g/mol

IUPAC Name

2,3-bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C34H26N4O3/c39-29-23-13-22-28-30(29)34(41)32(36-38(26-18-9-3-10-19-26)27-20-11-4-12-21-27)31(33(28)40)35-37(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-23,35-36,39H

InChI Key

KRMNLIUVMIITMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=O)C4=C(C3=O)C=CC=C4O)NN(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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